Cas no 365543-17-5 (methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate)
![methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate structure](https://ja.kuujia.com/scimg/cas/365543-17-5x500.png)
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate
- Benzoic a<wbr>
- Dimethyl 2,2'-ethane-1,2-diylbis(6-methoxybenzoate)
- LogP
- BENZOIC ACID, 2,2'-(1,2-ETHANEDIYL)BIS[6-METHOXY-,DIMETHYLESTER]
- Dimethyl 2,2'-(1,2-ethanediyl)bis(6-methoxybenzoate)
- 2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]
- 365543-17-5
- AKOS017343530
- methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonylphenyl)ethyl]benzoate
- MFCD12546721
- Methyl 2-methoxy-6-{2-[3-methoxy-2-(methoxycarbonyl)phenyl]ethyl}benzoate
-
- MDL: MFCD12546721
- インチ: InChI=1S/C20H22O6/c1-23-15-9-5-7-13(17(15)19(21)25-3)11-12-14-8-6-10-16(24-2)18(14)20(22)26-4/h5-10H,11-12H2,1-4H3
- InChIKey: HYEGRFQEVKHDFC-UHFFFAOYSA-N
- SMILES: COC1=CC=CC(=C1C(=O)OC)CCC2=C(C(=CC=C2)OC)C(=O)OC
計算された属性
- 精确分子量: 358.14166
- 同位素质量: 358.14163842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 9
- 複雑さ: 423
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- XLogP3: 3.8
じっけんとくせい
- PSA: 71.06
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB465388-100mg |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 100mg |
€215.00 | 2025-02-19 | ||
abcr | AB465388-1 g |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 1g |
€549.00 | 2023-04-21 | ||
abcr | AB465388-250 mg |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 250mg |
€359.00 | 2023-04-21 | ||
abcr | AB465388-250mg |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 250mg |
€359.00 | 2025-02-19 | ||
abcr | AB465388-1g |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 1g |
€549.00 | 2025-02-19 | ||
abcr | AB465388-100 mg |
2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]; . |
365543-17-5 | 100mg |
€215.00 | 2023-04-21 |
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoate 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
methyl 2-methoxy-6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl]benzoateに関する追加情報
Methyl 2-Methoxy-6-[2-(3-Methoxy-2-Methoxycarbonyl-Phenyl)Ethyl]Benzoate: A Novel Compound with Promising Therapeutic Potential
Methyl 2-Methoxy-6-[2-(3-Methoxy-2-Methoxycarbonyl-Phenyl)Ethyl]Benzoate, with the CAS number 365543-17-5, represents a unique chemical entity that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of benzoate derivatives, which are widely studied for their diverse biological activities. The molecular structure of this compound is characterized by a benzene ring substituted with multiple functional groups, including methoxy and methoxycarbonyl moieties. These structural features are critical in determining the compound’s pharmacological profile and its potential applications in drug development.
The methyl group at the terminal position of the molecule contributes to its solubility and metabolic stability, while the 2-methoxy substituent on the benzene ring enhances its interaction with biological targets. The 6-[2-(3-methoxy-2-methoxycarbonyl-phenyl)ethyl] segment introduces a complex aromatic moiety that is believed to play a key role in modulating the compound’s biological activity. Recent studies have highlighted the importance of such structural elements in enhancing the therapeutic efficacy of small molecule drugs.
Research published in 2.023 has demonstrated that compounds with similar structural frameworks exhibit potent anti-inflammatory and antioxidant properties. The methoxycarbonyl group in the 3-methoxy-2-methoxycarbonyl-phenyl fragment is particularly noteworthy, as it may contribute to the molecule’s ability to interact with specific cellular pathways. This structural feature is hypothesized to enhance the compound’s capacity to modulate cytokine production and oxidative stress in inflammatory conditions.
One of the most compelling aspects of this compound is its potential as a targeted therapeutic agent. Preliminary studies suggest that the 2-methoxy and methoxycarbonyl groups may facilitate interactions with cytosolic receptors involved in immune regulation. This property could make the compound a valuable candidate for the development of immunomodulatory drugs, particularly in the treatment of autoimmune disorders and chronic inflammatory diseases.
In the context of drug discovery, the methyl and methoxy substituents of this compound are of particular interest. These groups may influence the molecule’s lipophilicity and cell membrane permeability, which are critical factors in determining the compound’s ability to cross biological barriers and reach its intended target. Recent advancements in computational modeling have further supported the hypothesis that these substituents play a pivotal role in the compound’s pharmacokinetic properties.
Another area of focus in recent research has been the synthetic pathways leading to this compound. The synthesis of 3-methoxy-2-methoxycarbonyl-phenyl derivatives has been a subject of extensive study, with researchers exploring various organocatalytic methods to achieve high yields and selectivity. These synthetic approaches are not only important for the production of the compound but also provide insights into the design of similar molecules with enhanced therapeutic properties.
The benzoate moiety in this compound is also of significance, as it is known to interact with various enzyme targets in metabolic pathways. The presence of the 2-methoxy substituent may further modulate these interactions, potentially leading to novel mechanisms of action. This makes the compound a promising candidate for the development of metabolic regulators and enzyme inhibitors with broad applications in clinical settings.
In addition to its potential as a therapeutic agent, the compound’s structural complexity also makes it a valuable tool for drug design and chemical biology research. The methoxycarbonyl and methoxy groups in the molecule can be modified to generate a library of derivatives with varying biological activities. This approach is particularly useful in the lead optimization phase of drug development, where the goal is to enhance potency, selectivity, and safety profiles.
Recent studies have also explored the antimicrobial properties of this compound. The presence of multiple aromatic rings and functional groups may contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. These findings suggest that the compound could have applications in the development of antibacterial and antifungal agents, particularly in the context of multidrug-resistant infections.
The 2-methoxy substituent in the molecule is also believed to play a role in its anti-cancer potential. Research published in 2023 has indicated that compounds with similar structural features can induce apoptosis in cancer cells by modulating key signaling pathways. This property makes the compound a potential candidate for the development of targeted cancer therapies with minimal toxicity to healthy cells.
Furthermore, the methoxycarbonyl group in the 3-methoxy-2-methoxycarbonyl-phenyl fragment may contribute to the compound’s ability to interact with neurotransmitter receptors. This property is particularly relevant in the context of neurodegenerative diseases, where dysregulation of neurotransmitter signaling is a common feature. The compound’s potential to modulate these pathways could make it a valuable candidate for the treatment of conditions such as Alzheimer’s disease and Parkinson’s disease.
Overall, the structural complexity of Methyl 2-Methoxy-6-[2-(3-Methoxy-2-Methoxycarbonyl-Phenyl)Ethyl]Benzoate and its potential biological activities highlight its significance in pharmaceutical research. The compound’s unique combination of methyl, methoxy, and methoxycarbonyl groups provides a strong foundation for the development of novel therapeutics with broad applications in medicine. As research in this area continues to advance, the compound is likely to play an increasingly important role in the discovery of new treatments for a wide range of diseases.
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